molecular formula C11H8BrN B7975423 5-Bromo-8-vinylquinoline

5-Bromo-8-vinylquinoline

Cat. No.: B7975423
M. Wt: 234.09 g/mol
InChI Key: NNOPKGTWADUFRM-UHFFFAOYSA-N
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Description

5-Bromo-8-vinylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinolines are known for their wide range of biological activities and applications in medicinal chemistry

Scientific Research Applications

5-Bromo-8-vinylquinoline has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-vinylquinoline typically involves the bromination of 8-vinylquinoline. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an organic solvent like chloroform at low temperatures to ensure selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-8-vinylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-8-vinylquinoline involves its interaction with biological targets such as enzymes and receptors. The bromine and vinyl groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects. The exact molecular pathways may vary depending on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-8-vinylquinoline is unique due to the presence of both bromine and vinyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

5-bromo-8-ethenylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c1-2-8-5-6-10(12)9-4-3-7-13-11(8)9/h2-7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOPKGTWADUFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C2C(=C(C=C1)Br)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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